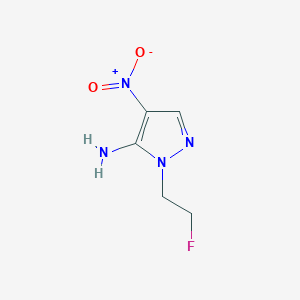
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-氟乙基)-4-硝基-1H-吡唑-5-胺是一种属于吡唑类化合物的化学物质。吡唑类化合物是含有两个氮原子位于 1 位和 2 位的五元杂环化合物。该特定化合物以在吡唑环的 1 位存在氟乙基基团和 4 位存在硝基基团为特征。
准备方法
合成路线和反应条件
1-(2-氟乙基)-4-硝基-1H-吡唑-5-胺的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过在酸性或碱性条件下,将肼与 1,3-二羰基化合物反应来合成。
硝基的引入: 可以使用浓硝酸和硫酸的混合物对吡唑环进行硝化来引入硝基。
氟乙基的引入: 可以通过使用氟乙基卤代烃进行亲核取代反应来引入氟乙基。
工业生产方法
该化合物的工业生产方法可能会涉及优化上述合成路线以实现更高的产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术以及开发更有效的催化剂。
化学反应分析
反应类型
1-(2-氟乙基)-4-硝基-1H-吡唑-5-胺可以进行各种类型的化学反应,包括:
氧化: 硝基可以进一步氧化形成亚硝基或其他更高氧化态的衍生物。
还原: 硝基可以使用还原剂(如氢气在催化剂或金属氢化物的存在下)还原为胺基。
取代: 氟乙基可以参与亲核取代反应,其中氟原子被其他亲核试剂取代。
常用的试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括在钯催化剂存在下的氢气、氢化锂铝和硼氢化钠。
取代: 常用的亲核试剂包括胺、硫醇和醇盐。
形成的主要产物
氧化: 形成亚硝基衍生物或其他氧化形式。
还原: 形成 1-(2-氟乙基)-4-氨基-1H-吡唑-5-胺。
取代: 根据所使用的亲核试剂形成各种取代的吡唑衍生物。
科学研究应用
1-(2-氟乙基)-4-硝基-1H-吡唑-5-胺有几个科学研究应用:
药物化学: 该化合物可用作合成药物的砌块,特别是针对特定酶或受体的药物。
材料科学: 该化合物可用于开发具有特定电子或光学性质的新材料。
生物学研究: 该化合物可用作探针来研究涉及硝基和氟基团的生物过程。
工业化学: 该化合物可用于合成农用化学品、染料和其他工业化学品。
作用机制
1-(2-氟乙基)-4-硝基-1H-吡唑-5-胺的作用机制涉及其与特定分子靶标的相互作用。硝基可以发生生物还原形成反应性中间体,这些中间体可以与细胞成分相互作用,从而导致各种生物效应。氟乙基可以增强该化合物的亲脂性,使其更容易穿过细胞膜并到达其靶标。
相似化合物的比较
类似化合物
1-(2-氟乙基)-4-硝基-1H-吡唑: 结构相似,但缺少胺基。
1-(2-氟乙基)-4-氨基-1H-吡唑-5-胺: 结构相似,但用氨基代替硝基。
1-(2-氟乙基)-4-硝基-1H-咪唑: 结构相似,但用咪唑环代替吡唑环。
独特之处
1-(2-氟乙基)-4-硝基-1H-吡唑-5-胺的独特之处在于吡唑环上同时存在氟乙基和硝基。这种组合赋予了该化合物特定的化学和生物特性,这些特性可以在各种应用中得到利用。在同一个分子上同时存在吸电子(硝基)和供电子(胺基)基团,可以微调其反应性和与其他分子的相互作用。
生物活性
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine is a fluorinated pyrazole derivative notable for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This compound features a unique structure characterized by a nitro group and a fluoroethyl substituent, which significantly influences its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C5H6FN3O2, with a molecular weight of approximately 173.12 g/mol. The presence of the nitro group (-NO₂) and the fluoroethyl group (-CH₂CH₂F) contributes to its distinct chemical properties, enhancing both metabolic stability and binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole structures, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways.
- Anticancer Properties : The compound has been investigated for its anticancer potential, showing promise in inhibiting the proliferation of cancer cells by interacting with specific enzymes or receptors involved in tumor growth.
- Antimicrobial Activity : Some pyrazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effectiveness against bacterial strains |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the electron-withdrawing nature of the nitro group enhances its interaction with biological targets such as enzymes or receptors. This interaction may influence cellular signaling pathways critical in disease progression.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Synthesis Methodology : The synthesis typically involves multi-step processes allowing for selective introduction of functional groups while maintaining high yields. For instance, nitration reactions can introduce the nitro group at specific positions on the pyrazole ring, which is crucial for enhancing biological activity .
- Biological Evaluation : In vitro studies have shown that related compounds exhibit significant inhibition against cyclooxygenase enzymes (COX), which are implicated in inflammatory processes . Moreover, certain derivatives have been evaluated for their ability to act as androgen receptor modulators, highlighting their potential in treating hormone-dependent cancers .
属性
分子式 |
C5H7FN4O2 |
|---|---|
分子量 |
174.13 g/mol |
IUPAC 名称 |
2-(2-fluoroethyl)-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H7FN4O2/c6-1-2-9-5(7)4(3-8-9)10(11)12/h3H,1-2,7H2 |
InChI 键 |
HTGFYXVKRDTELW-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C(=C1[N+](=O)[O-])N)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















